molecular formula C9H9N5O2 B2488752 7-methyl-N2-nitroquinazoline-2,4-diamine CAS No. 1823776-64-2

7-methyl-N2-nitroquinazoline-2,4-diamine

Cat. No.: B2488752
CAS No.: 1823776-64-2
M. Wt: 219.204
InChI Key: XNHGXMQKYHWEBV-UHFFFAOYSA-N
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Description

7-methyl-N2-nitroquinazoline-2,4-diamine is an organic compound with the molecular formula C9H9N5O2 It is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N2-nitroquinazoline-2,4-diamine typically involves the cyclization of 2-amino-5-nitrobenzonitrile with guanidine carbonate. This reaction yields 6-nitroquinazoline-2,4-diamine, which is then methylated at the 7-position using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions generally require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N2-nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted quinazoline derivatives.

    Cyclization: Formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

7-methyl-N2-nitroquinazoline-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant bacteria.

    Medicine: Explored for its potential use in the treatment of diseases such as cancer and Chagas disease.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-N2-nitroquinazoline-2,4-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. This inhibition leads to the disruption of bacterial growth and replication. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitroquinazoline-2,4-diamine
  • 7-methylquinazoline-2,4-diamine
  • N2,N4-disubstituted quinazoline-2,4-diamines

Uniqueness

7-methyl-N2-nitroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a methyl group on the quinazoline core enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

N-(4-amino-7-methylquinazolin-2-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-5-2-3-6-7(4-5)11-9(12-8(6)10)13-14(15)16/h2-4H,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHGXMQKYHWEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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